molecular formula C16H11ClN2O3S B11521253 N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11521253
M. Wt: 346.8 g/mol
InChI Key: WMUWNKGCSTUYSI-ZSOIEALJSA-N
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Description

N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound featuring a thiazolidinone core, a furan ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone ring is synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction between a furan aldehyde and the thiazolidinone intermediate.

    Addition of the Chlorophenyl Group: The chlorophenyl group is incorporated through a subsequent condensation reaction with a chlorophenyl ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for further pharmacological research.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs for treating infections and inflammatory conditions.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. It can be used as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes and receptors involved in microbial growth and inflammation pathways. The compound’s ability to inhibit these targets can lead to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
  • N-[(2E,5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
  • N-[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential biological activity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.8 g/mol

IUPAC Name

N-[(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C16H11ClN2O3S/c1-9(20)18-16-19-15(21)14(23-16)8-12-5-6-13(22-12)10-3-2-4-11(17)7-10/h2-8H,1H3,(H,18,19,20,21)/b14-8-

InChI Key

WMUWNKGCSTUYSI-ZSOIEALJSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)S1

Origin of Product

United States

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